1-benzyl-2-(pyrrolidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one
Description
This compound belongs to the class of tricyclic fused nitrogen heterocycles, specifically the pyrrolo[2,3-d]pyrido[1,2-a]pyrimidin-4(1H)-one family. Its structure features a pyrido[1,2-a]pyrimidin-4(1H)-one core fused with a pyrrolo[2,3-d] ring system, substituted at the 1-position with a benzyl group and at the 2-position with a pyrrolidine-1-carbonyl moiety. The compound is synthesized via thermal cyclization of N-benzyl-N-{3-formyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}amino esters, yielding high efficiency (41–100% yields) depending on substituents .
Properties
IUPAC Name |
6-benzyl-5-(pyrrolidine-1-carbonyl)-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2/c27-21-17-14-18(22(28)24-11-6-7-12-24)26(15-16-8-2-1-3-9-16)20(17)23-19-10-4-5-13-25(19)21/h1-5,8-10,13-14H,6-7,11-12,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABBMWMFVJDBCEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC3=C(N2CC4=CC=CC=C4)N=C5C=CC=CN5C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions. They play an essential role in various types of tumors, making them an attractive strategy for cancer therapy.
Mode of Action
This compound exhibits potent activities against FGFR1, 2, and 3. Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling.
Biochemical Pathways
The activated FGFR signaling pathway regulates organ development, cell proliferation and migration, angiogenesis, and other processes. It activates downstream signaling pathways including RAS–MEK–ERK, PLCγ, and PI3K–Akt. Abnormal activation of FGFR signaling pathway due to amplification, fusion or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers.
Pharmacokinetics
It’s worth noting that the compound’s low molecular weight could be beneficial to its bioavailability.
Biological Activity
1-benzyl-2-(pyrrolidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory and antiviral properties, as well as its structure-activity relationships (SARs).
Chemical Structure
The compound belongs to the pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine class, characterized by a fused bicyclic structure that contributes to its biological activity. The structural formula can be represented as follows:
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of various pyrimidine derivatives, including this compound. Research indicates that derivatives of pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine exhibit significant anti-inflammatory effects through the inhibition of pro-inflammatory cytokines and mediators. For instance, a study demonstrated that certain derivatives could reduce levels of TNF-alpha and IL-6 in vitro, suggesting a mechanism for their anti-inflammatory action .
Antiviral Activity
A notable area of research involves the antiviral potential of this compound. In vitro studies have shown that derivatives related to this compound exhibit strong antiviral activity against various viruses, including coronaviruses. One study reported that specific derivatives achieved over 90% inhibition of viral replication in Vero cells at low micromolar concentrations, with minimal cytotoxicity observed .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of these compounds. Key findings include:
- Substituent Effects : The presence of different substituents on the pyridine and pyrrolidine rings significantly influences both anti-inflammatory and antiviral activities. For example, modifications to the benzyl group were found to enhance potency against viral targets .
- Molecular Docking Studies : Computational studies have provided insights into how these compounds interact with viral proteins. Molecular docking simulations indicated favorable binding interactions with the main protease (Mpro) of coronaviruses, which is essential for viral replication .
Case Study 1: Antiviral Efficacy
In a recent investigation involving a series of pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine derivatives, a compound structurally similar to this compound demonstrated significant antiviral activity against SARS-CoV-2. The study reported an EC50 value of 0.051 µM with an IC50 value indicating low cytotoxicity (151 µM), positioning it as a promising candidate for further development .
Case Study 2: Anti-inflammatory Mechanism
Another study focused on the anti-inflammatory effects of related compounds revealed that they inhibited NF-kB activation in macrophages. This inhibition correlated with reduced expression of inflammatory mediators such as COX-2 and iNOS .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
Functional Group Modifications
Substituent Effects at Position 2 :
- The pyrrolidine-1-carbonyl group in the target compound enhances solubility and interaction with biological targets due to its polar amide functionality. In contrast, derivatives with thioxo (e.g., 2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one ) exhibit improved antimicrobial activity .
- Aryl substituents (e.g., 4-chlorophenyl in 12n ) boost cytotoxic activity by increasing lipophilicity and target binding .
Substituent Effects at Position 1 :
Key Research Findings
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1-benzyl-2-(pyrrolidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one?
- Methodology: A multi-step synthesis involving thermal reactions of intermediates like N-benzyl-N-{3-formyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}amino esters, followed by lactonization and decarboxylation. Key steps include optimizing reaction temperatures (e.g., 80–120°C) and using polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates .
- Example: In a related compound (1-methyl analog), yields of 85% were achieved via nucleophilic substitution under reflux conditions in acetonitrile, with purification by recrystallization .
Q. How is the compound characterized structurally?
- Methodology:
- NMR: ¹H and ¹³C NMR in DMSO-d6 (e.g., δ 1.86–1.90 ppm for pyrrolidine CH2 groups, δ 7.11–8.93 ppm for aromatic protons) .
- Mass Spectrometry: CI-MS confirms molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 297.2 for a methyl-substituted analog) .
- Elemental Analysis: Used to validate purity (e.g., C 64.78%, H 5.50%, N 18.96% vs. calculated values) .
Q. What are the key physicochemical properties relevant to experimental design?
- Solubility: Low aqueous solubility due to the fused polyaromatic system; requires DMSO or DMF for dissolution in biological assays .
- Stability: Sensitive to prolonged exposure to light and moisture; storage at –20°C under inert atmosphere recommended .
Advanced Research Questions
Q. How can structural analogs of this compound be designed to improve target selectivity (e.g., kinase inhibition)?
- Methodology:
- SAR Studies: Modifying substituents on the benzyl group (e.g., electron-withdrawing groups) or pyrrolidine carbonyl moiety (e.g., methylpiperazine substitution) alters binding affinity to kinases like CDK4/6 or VEGFR .
- Example: Replacing pyrrolidine with 4-methylpiperazine in a related compound enhanced solubility and improved IC50 values against PDGFRβ by 3-fold .
Q. How to resolve contradictions in pharmacological data (e.g., conflicting IC50 values across assays)?
- Methodology:
- Assay Validation: Use orthogonal assays (e.g., fluorescence polarization vs. radiometric kinase assays) to confirm activity.
- Buffer Optimization: Adjust pH (e.g., ammonium acetate buffer at pH 6.5) to stabilize the compound-enzyme interaction .
- Control Experiments: Test for off-target effects using kinase profiling panels (e.g., 100+ kinases) .
Q. What strategies optimize reaction yields in large-scale synthesis?
- Methodology:
- Catalyst Screening: Transition-metal catalysts (e.g., Pd(PPh3)4) improve coupling efficiency in heterocycle formation .
- Solvent Effects: Switching from THF to dioxane increases reaction rates by 20% in Suzuki-Miyaura cross-coupling steps .
- Workflow: Use continuous-flow systems for decarboxylation steps to reduce decomposition .
Q. How does the compound interact with biological membranes or proteins?
- Methodology:
- Molecular Dynamics (MD) Simulations: Predict binding modes to lipid bilayers or ATP-binding pockets .
- SPR/BLI Techniques: Quantify binding kinetics (e.g., KD values) using immobilized target proteins .
- Crystallography: Co-crystallization with CDK2/cyclin E complexes reveals hydrogen-bonding interactions with Glu81 and Leu83 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
